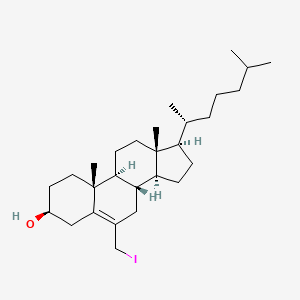
6-Iodomethylcholesterol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodomethylcholesterol, also known as this compound, is a useful research compound. Its molecular formula is C28H47IO and its molecular weight is 526.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. How is 6-Iodomethylcholesterol synthesized and characterized in experimental settings?
- Methodological Answer : Synthesis typically involves iodination of cholesterol derivatives under controlled conditions. For example, methylcholesterol is treated with iodine monochloride (ICl) in anhydrous dichloromethane at 0–4°C to introduce the iodine moiety at the 6-position . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) to assess purity. Detailed protocols should specify reagent purity (e.g., ≥99%), solvent drying methods, and inert atmosphere use to prevent oxidation .
Q. What are the key considerations in designing in vitro studies involving this compound?
- Methodological Answer : Key factors include:
- Cell Model Selection : Use cell lines with well-characterized cholesterol uptake pathways (e.g., HepG2 for hepatic studies) to ensure relevance to lipid metabolism .
- Dose Optimization : Conduct preliminary cytotoxicity assays (e.g., MTT assays) to establish non-toxic concentration ranges (e.g., 1–50 µM) .
- Control Groups : Include negative controls (vehicle-only treatments) and positive controls (e.g., native cholesterol or known uptake inhibitors like filipin) to validate assay sensitivity .
Q. How should researchers validate the purity and stability of this compound in storage?
- Methodological Answer : Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, comparing retention times to certified standards . Stability assessments involve periodic NMR analysis over 6–12 months under recommended storage conditions (−20°C in amber vials under argon). Degradation products (e.g., deiodinated derivatives) should be quantified using area-under-the-curve (AUC) calculations from HPLC chromatograms .
Advanced Research Questions
Q. How can researchers address heterogeneity in meta-analyses of this compound studies?
- Methodological Answer : Heterogeneity is quantified using the I² statistic, which estimates the percentage of total variation across studies due to true differences rather than chance . For example, if I² > 50%, apply random-effects models to account for variability in experimental designs (e.g., differences in cell lines or dosing regimens). Sensitivity analyses should exclude outliers identified via Galbraith plots or Baujat plots .
Q. What methodological approaches resolve contradictions in this compound’s cellular uptake data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., fluorescence-based vs. radiolabeled uptake methods). To reconcile discrepancies:
- Standardize Protocols : Use isotope-labeled this compound (e.g., ³H-labeled) for direct comparison with native cholesterol uptake in parallel experiments .
- Cross-Validation : Compare results across multiple cell models (e.g., primary hepatocytes vs. immortalized lines) and statistical methods (e.g., ANOVA with post-hoc Tukey tests) to identify context-dependent effects .
Q. How should researchers design dose-response studies to evaluate this compound’s effects on lipid rafts?
- Methodological Answer : Use a log-scale concentration range (e.g., 0.1–100 µM) to capture threshold effects. Lipid raft integrity is assessed via fluorescence recovery after photobleaching (FRAP) or detergent resistance assays . Data analysis should employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values, with confidence intervals derived from bootstrapping (1,000 iterations) .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s effects in animal models?
- Methodological Answer : For in vivo studies (e.g., murine models of hypercholesterolemia):
- Longitudinal Data : Use mixed-effects models to account for repeated measurements over time .
- Survival Analysis : Apply Kaplan-Meier curves with log-rank tests if evaluating mortality outcomes.
- Power Analysis : Pre-study power calculations (e.g., G*Power software) ensure adequate sample sizes (e.g., n ≥ 8/group) to detect ≥30% differences in serum cholesterol levels .
Q. How can researchers differentiate artifact from true biological effects in this compound imaging studies?
- Methodological Answer : Artifacts (e.g., autofluorescence or probe aggregation) are mitigated by:
- Control Experiments : Include samples treated with cholesterol-depleting agents (e.g., methyl-β-cyclodextrin) to verify specificity .
- Blinding : Analyze images in a blinded manner using software like ImageJ with pre-defined thresholds for signal quantification .
Q. Tables for Methodological Reference
属性
CAS 编号 |
86522-55-6 |
|---|---|
分子式 |
C28H47IO |
分子量 |
526.6 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13R,14S,17R)-6-(iodomethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H47IO/c1-18(2)7-6-8-19(3)23-9-10-24-22-15-20(17-29)26-16-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h18-19,21-25,30H,6-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27-,28-/m1/s1 |
InChI 键 |
VNZIOSXRDKNPQW-ROUDTPAMSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)CI)C |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CC[C@@H](C4)O)C)CI)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)O)C)CI)C |
同义词 |
6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















